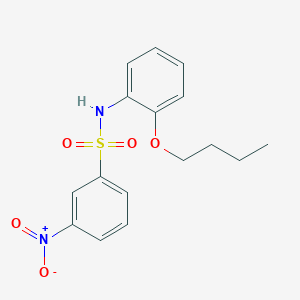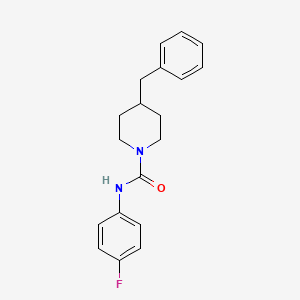![molecular formula C20H21N3O3 B5500996 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide](/img/structure/B5500996.png)
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide" is a chemical compound belonging to the class of 1,2,4-oxadiazoles, which are known for their diverse range of biological activities. This compound's specific structure and properties contribute to its potential in various scientific applications.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole compounds typically involves a series of steps, starting with the formation of hydrazones, followed by cyclization to oxadiazoles, and subsequent reactions to yield the final product. For instance, Taha et al. (2014) described the synthesis of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide through a three-step process, highlighting the typical methodology in synthesizing such compounds (Taha, Ismail, Imran, & Khan, 2014).
Molecular Structure Analysis
Studies on the molecular structure of similar compounds have shown that intermolecular interactions, such as dimerization and crystal packing, can significantly influence the molecular geometry, especially the dihedral angles and rotational conformations of aromatic rings. Karabulut et al. (2014) conducted a detailed analysis of a related compound, providing insights into the molecular structure and its optimization (Karabulut et al., 2014).
Chemical Reactions and Properties
1,2,4-oxadiazole derivatives are known for their reactivity and participation in various chemical reactions. For example, Mieusset et al. (2008) investigated the decomposition of methoxyoxadiazoline, showing its potential to form carbenes, ylides, or diazo compounds under different conditions (Mieusset et al., 2008).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystal structure play a crucial role in the application of these compounds. The physical properties are often determined by factors such as molecular structure and intermolecular interactions, as shown in studies like that of Saeed and Simpson (2012), who analyzed the crystal structure of a related benzamide derivative (Saeed & Simpson, 2012).
Chemical Properties Analysis
The chemical properties of 1,2,4-oxadiazole derivatives are largely influenced by their functional groups and molecular framework. Studies have shown that these compounds can exhibit a range of activities, from antibacterial to anticancer properties, depending on their specific chemical makeup. For instance, Jin et al. (2006) synthesized and evaluated the bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and its derivatives, highlighting the chemical versatility of these compounds (Jin et al., 2006).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide and its derivatives have been explored for their potential in antimicrobial applications. Studies have shown that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. Additionally, they have demonstrated inhibitory action against fungi such as Candida albicans, Aspergillus niger, and Aspergillus clavatus, suggesting their potential use in treating microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).
Anticancer Potential
The research has also delved into the anticancer properties of compounds containing the N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide structure. Studies have found that these compounds, especially those with additional moieties like benzothiazole, exhibit notable antiproliferative activity against human tumor cell lines, including A549 lung and MCF7 breast cancer cell lines. This suggests their potential as chemotherapeutic agents (Kaya et al., 2017).
Enzymatic Activity Modulation
There's also evidence that derivatives of this compound can affect the activity of certain transferase enzymes. For instance, a study reported that a bis-1,3,4-oxadiazole compound containing the glycine moiety demonstrated activation on glutamic-oxaloacetic transaminase (GOT) and glutamic-pyruvic transaminase (GPT) activities, and inhibitory effects on gamma-glutamyltransferase (γ-GT) activity (Tomi et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,3,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-5-6-16(11-14(13)2)20(24)23(3)12-18-21-19(22-26-18)15-7-9-17(25-4)10-8-15/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZSHUNFJWFILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CC2=NC(=NO2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5500914.png)

![6-ethyl-3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5-dimethyl-2(1H)-pyridinone](/img/structure/B5500931.png)



![4-[2-(3-bromo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5500970.png)
![2-(2-chloro-6-ethoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5500975.png)

![{4-(1-adamantyl)-2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetonitrile](/img/structure/B5500984.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5500991.png)

![1-[(2-naphthyloxy)acetyl]indoline](/img/structure/B5501016.png)
